Home > Products > Building Blocks P11830 > 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline
6,7-Dimethoxy-4-piperazin-1-yl-quinazoline - 21584-72-5

6,7-Dimethoxy-4-piperazin-1-yl-quinazoline

Catalog Number: EVT-377631
CAS Number: 21584-72-5
Molecular Formula: C14H18N4O2
Molecular Weight: 274.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,7-Dimethoxy-4-piperazin-1-yl-quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. Quinazolines are known for their diverse pharmacological properties, including antimalarial, anticancer, and antimicrobial effects. This specific compound is characterized by the presence of two methoxy groups at the 6 and 7 positions of the quinazoline ring and a piperazine moiety at the 4 position.

Source and Classification

This compound can be synthesized through various chemical processes and is classified as a heterocyclic organic compound due to its nitrogen-containing ring structure. It has been studied extensively for its antimalarial properties, among other biological activities. The synthesis and evaluation of derivatives of quinazolines, including 6,7-dimethoxy-4-piperazin-1-yl-quinazoline, have been reported in scientific literature focusing on drug discovery and development .

Synthesis Analysis

The synthesis of 6,7-dimethoxy-4-piperazin-1-yl-quinazoline typically involves multi-step reactions that may include:

  1. Starting Materials: The synthesis often begins with anthranilic acid or similar precursors.
  2. Formation of Quinazoline Ring: The initial steps involve cyclization reactions to form the quinazoline core. For instance, reactions using anthranilamide and aldehydes under specific conditions can yield quinazolines .
  3. Substitution Reactions: Following the formation of the quinazoline ring, piperazine can be introduced via nucleophilic substitution at the 4 position of the quinazoline .
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological evaluation.

Technical details regarding these methods can vary based on specific research protocols but generally follow established synthetic pathways in organic chemistry.

Molecular Structure Analysis

The molecular structure of 6,7-dimethoxy-4-piperazin-1-yl-quinazoline can be described as follows:

  • Molecular Formula: C15H20N4O2
  • Molecular Weight: 288.35 g/mol
  • Structural Features:
    • The quinazoline core consists of a fused bicyclic structure containing two nitrogen atoms.
    • The methoxy groups at positions 6 and 7 contribute to the compound's lipophilicity and potential biological activity.
    • The piperazine ring enhances solubility and may play a role in receptor binding interactions.

The structural data can be visualized using molecular modeling software or derived from crystallographic studies when available.

Chemical Reactions Analysis

In terms of chemical reactivity, 6,7-dimethoxy-4-piperazin-1-yl-quinazoline may participate in various reactions:

  1. Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile in further substitution reactions.
  2. Oxidation/Reduction Reactions: Depending on the functional groups present, this compound might undergo oxidation or reduction.
  3. Reactions with Biological Targets: Its interaction with biological molecules such as enzymes or receptors can lead to significant pharmacological effects.

Technical details about these reactions would depend on experimental conditions such as solvent choice, temperature, and catalysts used.

Mechanism of Action

The mechanism of action for 6,7-dimethoxy-4-piperazin-1-yl-quinazoline, particularly in its antimalarial activity, involves:

  1. Target Interaction: The compound likely interacts with specific proteins or enzymes essential for the survival of Plasmodium falciparum (the malaria-causing parasite).
  2. Inhibition of Metabolic Pathways: By binding to these targets, it may inhibit critical metabolic pathways within the parasite, leading to its death.
  3. Structure Activity Relationship Studies: Research indicates that modifications on the quinazoline structure can significantly affect its potency and selectivity against malaria .

Data supporting these mechanisms often come from in vitro studies assessing the compound's efficacy against cultured malaria parasites.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-dimethoxy-4-piperazin-1-yl-quinazoline include:

  • Physical State: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under normal laboratory conditions but should be stored away from light to prevent degradation.

Relevant data regarding these properties are crucial for understanding how this compound behaves under various conditions during research and application .

Applications

The primary applications of 6,7-dimethoxy-4-piperazin-1-yl-quinazoline include:

  1. Antimalarial Research: It is being investigated as a potential lead compound for developing new antimalarial drugs due to its promising biological activity against Plasmodium falciparum.
  2. Pharmaceutical Development: Its derivatives may serve as templates for designing more effective compounds with improved pharmacokinetic profiles.
  3. Biological Studies: Used in research to explore mechanisms of action related to quinazoline derivatives and their interactions with biological targets .

This compound exemplifies the ongoing efforts in medicinal chemistry to find novel therapeutic agents through systematic synthesis and evaluation processes.

Synthetic Methodologies and Structural Optimization of 6,7-Dimethoxy-4-piperazin-1-yl-quinazoline Derivatives

Novel Synthetic Pathways for Quinazoline-Piperazine Hybrid Scaffolds

The synthesis of 6,7-dimethoxy-4-piperazin-1-yl-quinazoline derivatives typically employs multistep nucleophilic substitution strategies. A representative route begins with 2,3,4-trihydroxybenzoic acid or its alkoxy variants as starting materials. Sequential nitration, esterification, and hydrogenation (using Pd/C catalyst) yield key intermediates, followed by cyclization with formamide and chlorination with phosphorus oxychloride to generate 4-chloro-6,7-dimethoxyquinazoline. Subsequent nucleophilic substitution with N-Boc-piperazine and Boc deprotection furnishes the piperazine-quinazoline core. Alkylation of the piperazine nitrogen with aryl/alkyl halides introduces structural diversity at this position [4] [8].

Steric and electronic factors significantly influence reaction efficiency. For example, 5-ethoxy derivatives exhibit slower reaction kinetics during cyclization compared to 5-methoxy analogs due to increased steric bulk, requiring optimized conditions (e.g., elevated temperatures or prolonged reaction times). Alternative pathways leverage N''-cyano-N'-(3,4-dimethoxyphenyl)-O-phenylisourea as an advanced intermediate, enabling improved yields (>20% overall) compared to classical routes [8].

Table 1: Comparative Synthetic Routes for Key Derivatives

Target CompoundKey IntermediateReaction ConditionsYield (%)
4-(4-Tosylpiperazin)-6,7-dimethoxyquinazoline4-Chloro-6,7-dimethoxyquinazolineK₂CO₃, DMF, 80°C, 8h72
4-[4-(4-Methoxyphenyl)piperazin-1-yl]quinazolineN-(2-(Chloromethyl)phenyl)pyrazole carboxamideUltrasonic irradiation, ethanol, 2h85
4-Amino-6,7-dimethoxy-2-(4-furoylpiperazin)quinazolineN''-Cyano-N'-(3,4-dimethoxyphenyl)isourea110°C, acetonitrile, 4h68

Microwave-Assisted Alkylation Strategies for Piperazine Substitution

Microwave irradiation has emerged as a pivotal tool for enhancing the efficiency of piperazine N-alkylation. Conventional methods for coupling 4-chloro-6,7-dimethoxyquinazoline with substituted piperazines require 8–12 hours at 80°C in DMF. In contrast, microwave-assisted protocols (150–200 W, 120°C) reduce reaction times to 15–30 minutes while improving yields by 15–25%. This technique is particularly advantageous for sterically hindered piperazines (e.g., 1-(2,6-dimethylphenyl)piperazine), where traditional heating yields <50% due to decomposition [7].

The mechanism involves dielectric heating-induced acceleration of the SNAr (nucleophilic aromatic substitution) reaction at C4 of the quinazoline ring. Solvent optimization studies reveal ethanol or acetonitrile as ideal media under microwaves, minimizing byproduct formation. Post-reaction purification is simplified, often requiring only filtration or basic crystallization, which aligns with green chemistry principles [7] [9].

Derivatization of the Quinazoline Core for Enhanced Bioactivity

Strategic derivatization at C2, C4, N3, and the piperazine moiety profoundly influences the bioactivity profile of these hybrids:

  • Halogenation: Introducing chlorine at C6/C7 (e.g., 6,8-dichloro-4-oxoquinazoline) enhances antifungal potency against Rhizoctonia solani (EC₅₀ = 9.06 mg/L), outperforming fluconazole (EC₅₀ = 12.29 mg/L). Chlorine atoms increase membrane permeability and electron-withdrawing effects, facilitating target engagement [6].
  • Pyrazole Carboxamide Hybridization: Conjugating 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide to the quinazoline core via a benzyl linker yields multitarget ligands. These hybrids disrupt fungal hyphal integrity, evidenced by scanning electron microscopy showing morphological distortions in R. solani [6].
  • C2/C4 Diamine Modifications: Incorporating 2-(pyrrolidin-1-yl) and N⁴-(1-phenylethyl) groups (e.g., SSJ-717) elevates antimalarial activity by inhibiting hemozoin formation. The stereoelectronic properties of the phenethyl group enable π-stacking with heme, a critical mechanism for parasite growth inhibition [10].

Table 2: Bioactivity Enhancement via Core Derivatization

Derivative ModificationBiological ActivityPotency (IC₅₀/EC₅₀)Target Organism/Cell
6,8-Dichloro substitutionAntifungal9.06 mg/LRhizoctonia solani
Pyrazole-4-carboxamide conjugationTubulin polymerization inhibition0.59 μMMCF-7 breast cancer
N⁴-(1-Phenylethyl) substitutionAntimalarial<0.1 μM (GI₅₀)Plasmodium falciparum

Hybridization with Heterocyclic Moieties for Multitarget Ligand Design

Quinazoline-piperazine hybrids fused with additional pharmacophores demonstrate synergistic polypharmacology:

  • Benzofuran-Isoxazole Hybrids: Compounds like 5k and 5n (IC₅₀ = 2.95–3.18 μM against MDA-MB-231) inhibit EGFR by occupying the adenine-binding pocket. The isoxazole ring's low bond dissociation energy facilitates H-bonding with Lys745 and hydrophobic contacts with Ile759 in the kinase domain [3] [7].
  • Triazole-Triazine Conjugates: Hybrids bearing 1,2,4-triazine at C4 exhibit superior cytotoxicity (IC₅₀ = 1.57–2.52 μM against HCT116) compared to triazole analogs. Molecular docking confirms that the triazine-phenyl group inserts into the hydrophobic cleft of EGFR's region II, improving binding affinity [2].
  • Neuroactive Hybrids: Incorporating 3,4-dimethoxybenzyl groups yields dual AChE/amyloid-β inhibitors (e.g., compound 5, AChE IC₅₀ = 2.1 μM). The dimethoxybenzyl moiety enables π-π stacking with amyloid aggregates while the protonated piperazine interacts with the catalytic anionic site of AChE [7].

Table 3: Multitarget Hybrids and Their Binding Profiles

Hybrid PharmacophoreBiological TargetsDocking Score (kcal/mol)Cellular Activity
Quinazoline-isoxazoleEGFR tyrosine kinase−11.2MDA-MB-231 IC₅₀ = 2.95 μM
Quinazoline-1,2,4-triazineDihydrofolate reductase−9.8HCT116 IC₅₀ = 1.57 μM
Quinazoline-dimethoxybenzylAChE & amyloid-β−10.5 (AChE)Aβ aggregation IC₅₀ = 2.3 μM

Properties

CAS Number

21584-72-5

Product Name

6,7-Dimethoxy-4-piperazin-1-yl-quinazoline

IUPAC Name

6,7-dimethoxy-4-piperazin-1-ylquinazoline

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

InChI

InChI=1S/C14H18N4O2/c1-19-12-7-10-11(8-13(12)20-2)16-9-17-14(10)18-5-3-15-4-6-18/h7-9,15H,3-6H2,1-2H3

InChI Key

HGQPTOFRZXUHHS-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCNCC3)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCNCC3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.